Cytarabine-13C3 is synthesized from cytarabine, which itself is derived from the nucleoside cytidine. The compound is classified under the category of nucleoside analogs and is specifically noted for its role in antimetabolite therapy. It falls within the broader category of anti-cancer drugs and is used in both clinical and research settings to study drug metabolism and mechanisms of action in cellular systems .
The synthesis of Cytarabine-13C3 involves the incorporation of three carbon-13 isotopes into the cytarabine molecule. This is typically achieved through chemical synthesis techniques that may include:
The technical details of this process can vary based on the specific synthetic route chosen, but it generally requires advanced organic synthesis techniques and careful handling to maintain isotopic integrity .
The structural representation can be described as follows:
The incorporation of carbon-13 allows researchers to utilize nuclear magnetic resonance spectroscopy and mass spectrometry to trace metabolic pathways and interactions within biological systems .
Cytarabine-13C3 participates in various chemical reactions typical for nucleoside analogs. These include:
The technical details regarding these reactions often involve kinetic studies and enzyme assays to elucidate the mechanisms at play in cellular environments .
The mechanism of action for Cytarabine-13C3 mirrors that of cytarabine itself. It primarily acts as an antimetabolite by mimicking deoxycytidine during DNA synthesis. Key points include:
Studies utilizing Cytarabine-13C3 allow researchers to trace these processes using carbon-13 magnetic resonance imaging or mass spectrometry techniques, providing insights into drug efficacy and metabolism .
Cytarabine-13C3 exhibits several notable physical and chemical properties:
These properties are critical when considering storage conditions and formulation for both research applications and potential therapeutic uses .
Cytarabine-13C3 has several applications in scientific research:
The isotopically labeled nature of Cytarabine-13C3 enhances its utility in these applications by allowing precise tracking within complex biological matrices .
Cytarabine-13C3 (1-β-D-arabinofuranosyl[1,3,5-13C3]cytosine) incorporates 13C atoms at specific positions within the cytosine base, enabling precise metabolic tracing. Its synthesis leverages chemoselective labeling strategies, where 13C-enriched precursors are incorporated during pyrimidine ring construction. Key approaches include:
Table 1: Comparison of Synthetic Methods for Cytarabine-13C3
Method | Isotopic Purity (%) | Yield (%) | Key Advantage |
---|---|---|---|
Chemical Cyclization | 95–98 | 35–50 | Scalability (>10 g batches) |
Enzymatic Transglycosylation | >99 | 60–75 | Stereoselectivity; minimal protection |
Phosphoramidite-Based | 98–99 | 40–55 | Compatibility with oligonucleotide synthesis |
The utility of Cytarabine-13C3 in metabolic flux analysis (MFA) hinges on strategic 13C positioning to track anabolic pathways without perturbing endogenous metabolism:
Robust purification protocols are essential to eliminate unlabeled contaminants and isotopic isomers that confound metabolic tracing:
Table 2: Analytical Specifications for Cytarabine-13C3 QC Release
Parameter | Method | Acceptance Criterion |
---|---|---|
Isotopic Purity | LC-MS/MS (MRM) | ≥98.0% 13C3-labeled species |
Chemical Purity | HPLC-UV | ≥99.0% (AUC, 254 nm) |
Residual Solvents | GC-FID | MeOH <100 ppm; DMF <50 ppm |
Water Content | Karl Fischer | ≤1.0% w/w |
Sterility | USP <71> | No growth (14 days) |
Endotoxin | LAL assay | <0.5 EU/mg |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7